molecular formula C4H2Cl8 B8501157 1,1,2,2,3,3,4,4-Octachlorobutane CAS No. 20338-26-5

1,1,2,2,3,3,4,4-Octachlorobutane

Cat. No.: B8501157
CAS No.: 20338-26-5
M. Wt: 333.7 g/mol
InChI Key: WYANTPWHPFNPCP-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octachlorobutane (CAS: Not explicitly provided; structurally inferred) is a fully chlorinated linear alkane derivative with eight chlorine atoms substituted on a butane backbone. It is synthesized via chlorination of trichloroethene dimer (C₂Cl₃)₂ using Cl₂ in the presence of SbCl₅ under light, yielding a saturated chlorinated hydrocarbon . This compound serves as a precursor to other chlorinated derivatives, such as heptachlorobutene (C₄HCl₇) and pentachlorobutadiene (C₄Cl₅), through sequential dehydrochlorination and dechlorination reactions .

Properties

CAS No.

20338-26-5

Molecular Formula

C4H2Cl8

Molecular Weight

333.7 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octachlorobutane

InChI

InChI=1S/C4H2Cl8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H

InChI Key

WYANTPWHPFNPCP-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Properties of Chlorinated and Fluorinated Butane Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure Type Halogen Type Synthesis Method
1,1,2,2,3,3,4,4-Octachlorobutane - C₄Cl₈ ~412.7* Linear Chlorine Chlorination of (C₂Cl₃)₂ with Cl₂/SbCl₅
1,2,2,3,3,4-Hexachlorobutane 1573-57-5 C₄H₄Cl₆ 264.793 Linear Chlorine Not specified in evidence
Octafluorocyclobutane (C-318) 115-25-3 C₄F₈ 200.03 Cyclic Fluorine Not specified in evidence

*Estimated based on molecular formula.

Key Observations:
  • Structure : Octachlorobutane and hexachlorobutane are linear alkanes, whereas octafluorocyclobutane is cyclic. The cyclic structure of C-318 imparts rigidity and distinct thermodynamic properties (e.g., higher thermal stability) compared to linear analogs .
  • Halogen Type: Fluorine in C-318 confers exceptional chemical inertness and non-reactivity under standard conditions, while chlorine in octachlorobutane increases electrophilicity and susceptibility to nucleophilic substitution (e.g., dehydrochlorination) .

Physical and Environmental Considerations

  • Boiling Point/Solubility : Higher chlorination in octachlorobutane likely increases hydrophobicity and boiling point relative to hexachlorobutane. Octafluorocyclobutane, despite its cyclic structure, is a gas at room temperature due to fluorine’s low molecular weight and weak intermolecular forces .

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